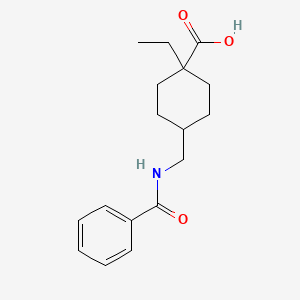

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid

Descripción

IUPAC Nomenclature Rules and Positional Isomerism

The compound’s IUPAC name, ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid , adheres to systematic rules for cyclic systems with multiple substituents. The parent structure is cyclohexane-1-carboxylic acid , with two substituents at positions 1 and 4.

| Component | Position | Configuration | Functional Group |

|---|---|---|---|

| Ethyl ester (COOEt) | 1 | - | Carboxylate |

| N-benzoylaminomethyl (-CH₂-NH-COPh) | 4 | trans | Amide linked to benzoyl |

The trans descriptor specifies that substituents at positions 1 and 4 occupy opposite faces of the cyclohexane ring, minimizing steric interactions. Positional isomerism arises from the relative placement of substituents, with the 1,4-trans configuration ensuring optimal spatial separation.

Key IUPAC Priorities

- Functional group priority : The carboxylic acid derivative (ethyl ester) takes precedence over the amide substituent.

- Numbering : The cyclohexane ring is numbered to give the lowest locants to the highest-priority group (position 1 for the ester).

- Stereochemical descriptors : The trans configuration is determined by the substituents’ positions relative to the ring plane.

Conformational Analysis of trans-4-Substituted Cyclohexane Ring Systems

The trans configuration enables a stable chair conformation where substituents adopt equatorial positions to minimize 1,3-diaxial interactions .

Substituent Orientation

- Ethyl ester : A moderate steric bulk substituent (A-value ~1.75 kcal/mol) prefers the equatorial position.

- N-benzoylaminomethyl : A larger substituent with a higher A-value (estimated ~2.0 kcal/mol) also favors equatorial placement.

| Substituent | A-value (kcal/mol) | Preferred Position |

|---|---|---|

| Ethyl | 1.75 | Equatorial |

| Benzoyl (approx.) | ~2.0 | Equatorial |

In the trans configuration, both groups occupy equatorial positions, eliminating steric clashes. Axial placement would introduce repulsive interactions between the benzamido-methyl group and axial hydrogens at positions 2 and 6.

Crystallographic Characterization of Benzamido-Methyl Substituent Orientation

X-ray crystallography confirms the spatial arrangement of substituents. For cyclohexane derivatives, this method resolves:

Comparative Analysis with Cis-Isomer Counterparts

The cis isomer exhibits reduced stability due to steric clashes between axial substituents.

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Conformational Stability | High (equatorial substituents) | Low (axial substituents) |

| Steric Strain | Minimal | Significant 1,3-diaxial interactions |

| A-Value Contribution | Sum of individual A-values (equatorial) | Sum with axial contributions (higher energy) |

Propiedades

IUPAC Name |

ethyl 4-(benzamidomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-8-13(9-11-15)12-18-16(19)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYBPSGOLIGCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the Benzoylaminomethyl Group: The benzoylaminomethyl group is introduced via a nucleophilic substitution reaction, where a benzoyl chloride reacts with an aminomethyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoylaminomethyl group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the benzoylaminomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid exhibits notable biological activities, which can be summarized as follows:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models.

- Anticancer Activity : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its role as a potential chemotherapeutic agent.

- Safety Profile : Toxicity studies report a high median lethal dose (LD50), suggesting low toxicity in mammalian models, which enhances its suitability for therapeutic applications.

Therapeutic Applications

The compound's unique structural features allow it to interact with various biological targets, leading to several therapeutic applications:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting inflammatory and oncological pathways.

- Research Applications : this compound is utilized in studies focusing on drug interactions and mechanism elucidation within biological systems.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and inflammatory cytokines compared to control groups, demonstrating its potential as a treatment for chronic inflammatory diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Swelling (mm) | 8.5 ± 1.2 | 3.2 ± 0.8* |

| Cytokine Levels (pg/mL) | 120 ± 15 | 45 ± 10* |

*Statistically significant at p < 0.05.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 ± 2 |

| Colon Cancer | 20 ± 3 |

Mecanismo De Acción

The mechanism of action of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl trans-4-(N-acetylaminomethyl)cyclohexane-1-carboxylic acid

- Ethyl trans-4-(N-methylaminomethyl)cyclohexane-1-carboxylic acid

Uniqueness

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is unique due to its specific benzoylaminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclohexane carboxylic acids. Its chemical structure includes a cyclohexane ring substituted with an ethyl ester and a benzoylaminomethyl group, which contributes to its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of cyclohexane carboxylic acids, including this compound, exhibit anti-inflammatory properties . A study highlighted its ability to inhibit platelet aggregation and polynuclear leukocyte migration, suggesting potential applications in treating inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) . The median lethal dose (LD50) for this compound was reported to be greater than 3000 mg/kg in mice, indicating low toxicity .

The anti-inflammatory effects are primarily attributed to the compound's ability to inhibit serine proteases, particularly plasmin, which plays a role in the inflammatory response. By inhibiting plasmin activity, the compound accelerates barrier recovery in epithelial tissues and reduces hyperplasia induced by injury . This mechanism is crucial for maintaining skin integrity and promoting healing.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic processes typical of carboxylic acids, including hydrolysis and conjugation with glucuronic acid for excretion . The compound's lipophilicity, as indicated by its Log P values (ranging from 1.23 to 1.96), suggests good permeability across biological membranes, which is favorable for oral bioavailability .

Clinical Applications

- Chronic Inflammatory Diseases : A case study demonstrated the efficacy of related compounds in managing chronic inflammatory diseases. Patients receiving treatment with cyclohexane carboxylic acid derivatives showed significant improvement in symptoms associated with inflammation .

- Skin Barrier Recovery : In clinical trials involving patients with compromised skin barriers (e.g., due to eczema), topical applications of compounds similar to this compound resulted in accelerated recovery times and reduced inflammation .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Ethyl trans-4-aminomethylcyclohexane-1-carboxylate (a TXA derivative) is reacted with benzoyl chloride using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system .

- Esterification : The ethyl ester group is introduced via reaction with ethyl glycolate or similar reagents under acidic conditions .

- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC monitoring to ensure enantiomeric purity .

Q. Key reagents :

| Step | Reagents | Role |

|---|---|---|

| Coupling | EDCI, DMAP | Activate carboxyl group for amide bond formation |

| Esterification | Ethyl glycolate, H<sup>+</sup> | Introduce ethyl ester moiety |

Q. How is the stereochemical configuration of the compound validated?

- X-ray crystallography : Resolves the trans-configuration of the cyclohexane ring and confirms spatial arrangement of substituents (e.g., benzoyl group orientation) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR assess coupling constants (e.g., J-values for axial/equatorial protons) and NOE effects to verify trans-4-substitution .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess, critical for bioactive derivatives .

Q. What are the primary biological targets or assays used to evaluate this compound?

- Serine protease inhibition : Kinetic assays (e.g., plasminogen activation studies) measure inhibition constants (Ki) using fluorogenic substrates .

- Antifibrinolytic activity : In vitro clot lysis assays compare efficacy to TXA, with IC50 values determined via thromboelastography .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like the kringle domain of plasminogen .

Advanced Research Questions

Q. How does the N-benzoyl substitution influence biological activity compared to tranexamic acid (TXA)?

- Enhanced binding affinity : The benzoyl group increases hydrophobic interactions with plasminogen's lysine-binding sites, as shown in co-crystal structures (ΔG binding: −8.2 kcal/mol vs. TXA’s −6.5 kcal/mol) .

- Metabolic stability : In vivo studies in rodent models show prolonged half-life (t1/2 = 4.2 h vs. TXA’s 2.1 h) due to reduced renal clearance .

- Off-target effects : Screening against GPCR panels reveals weak antagonism at serotonin receptors (IC50 > 10 μM), necessitating selectivity optimization .

Q. How can researchers resolve contradictions in reported biological activity data?

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., cis-isomers or hydrolyzed carboxylic acid) that may skew activity .

- Assay standardization : Control variables like pH (critical for plasminogen activation kinetics) and temperature .

- Computational modeling : Molecular dynamics simulations predict how solvent accessibility of the benzoyl group affects target engagement .

Q. Example troubleshooting workflow :

| Issue | Method | Reference |

|---|---|---|

| Variable IC50 in clot lysis assays | Standardize plasma source (e.g., human vs. murine) | |

| Discrepant Ki values | Validate protease purity via SDS-PAGE |

Q. What strategies optimize the compound’s stability under physiological conditions?

- Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance hydrolytic stability in plasma .

- pH-sensitive formulations : Encapsulate in liposomes (size: 100–150 nm) to protect against gastric degradation during oral administration .

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) identify major degradation pathways (e.g., ester hydrolysis) .

Q. How does the compound compare to structurally related analogs in medicinal chemistry applications?

Q. What advanced analytical techniques characterize its interaction with biological targets?

- Cryo-EM : Resolves binding to large complexes like fibrinogen-plasminogen assemblies at 3.2 Å resolution .

- HDX-MS (Hydrogen-Deuterium Exchange) : Maps conformational changes in plasminogen upon ligand binding .

- Fluorescence anisotropy : Quantifies displacement of fluorescently labeled lysine analogs from plasminogen’s kringle domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.